molecular formula C25H26ClN3OS B2696097 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea CAS No. 851971-20-5

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea

Cat. No. B2696097
M. Wt: 452.01
InChI Key: FXJFLEJWQHVTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C25H26ClN3OS and its molecular weight is 452.01. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis

Research on thiourea derivatives has shown that these compounds can undergo various reactions to form new heterocyclic systems. For example, the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety involves the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, indicating the versatile synthetic applications of thiourea compounds in creating complex molecular structures with potential biological activities (Sirakanyan et al., 2015).

Crystal Structure Analysis

Crystal structure analysis of thiourea derivatives provides valuable insights into their molecular geometry and potential interaction mechanisms. For instance, the study of N-(5-(4-chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N′-(4,6,dimethylpyrimidin-2-yl)thiourea highlighted the significance of intermolecular hydrogen bonds and π-π interactions in constructing three-dimensional architectures, which could be crucial for understanding the compound's biological interactions (Yan et al., 2008).

properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3OS/c1-16-6-4-8-23(17(16)2)28-25(31)29(15-20-7-5-13-30-20)12-11-21-18(3)27-24-10-9-19(26)14-22(21)24/h4-10,13-14,27H,11-12,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJFLEJWQHVTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea

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